3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid
CAS No.:
Cat. No.: VC15830546
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO4 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 3-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]benzoic acid |
| Standard InChI | InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15-7-8-16(20)11-14(10-15)12-5-4-6-13(9-12)17(21)22/h4-6,9-10,15-16H,7-8,11H2,1-3H3,(H,21,22) |
| Standard InChI Key | VKPDLTRDJGSVMW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC(=CC=C3)C(=O)O |
Introduction
Chemical Identity and Molecular Properties
Structural Composition
The compound’s IUPAC name, 3-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]benzoic acid, reflects its intricate architecture . Its molecular formula is C₁₉H₂₃NO₄, with a molecular weight of 329.4 g/mol . The structure comprises:
-
A bicyclo[3.2.1]oct-2-ene scaffold, which imposes significant steric constraints.
-
A tert-butoxycarbonyl (Boc) group at the 8-position of the azabicyclic system, serving as a protective moiety for the amine.
-
A benzoic acid substituent at the 3-position of the bicyclic framework, enabling interactions with biological targets via hydrogen bonding or ionic interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1956324-69-8 |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC(=CC=C3)C(=O)O |
| InChIKey | VKPDLTRDJGSVMW-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of 3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid involves multi-step organic transformations :
-
Formation of the Bicyclic Core: The azabicyclo[3.2.1]oct-2-ene system is typically constructed via intramolecular cyclization reactions. For example, aza-Michael additions or Diels-Alder reactions may be employed to establish the bicyclic framework.
-
Boc Protection: The secondary amine in the bicyclic system is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent unwanted side reactions during subsequent steps.
-
Introduction of the Benzoic Acid Moiety: A Suzuki-Miyaura coupling or Friedel-Crafts alkylation may link the bicyclic system to the benzoic acid group. Final hydrolysis of ester intermediates yields the carboxylic acid.
Reaction Selectivity and Challenges
The steric bulk of the bicyclic system complicates regioselectivity during functionalization. For instance, cyclization reactions must favor the [3.2.1] bicyclic structure over alternative ring sizes . Additionally, the Boc group’s stability under acidic or basic conditions necessitates careful selection of reaction media.
Structural and Crystallographic Insights
Conformational Analysis
While crystallographic data for this specific compound is limited, analogous bicyclic systems exhibit planar or near-planar geometries due to intramolecular hydrogen bonding . For example, in related benzoic acid derivatives, bifurcated O–H⋯(N,O) hydrogen bonds reduce steric strain, as evidenced by dihedral angles between aromatic rings of ~24° .
Hydrogen Bonding and Crystal Packing
In solid-state structures, carboxylic acid groups often form centrosymmetric dimers via eight-membered {⋯H–O–C=O}₂ synthons . Such interactions may enhance thermal stability and influence solubility .
| Compound Class | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiazolo-triazinones | M. smegmatis | 50 | |
| Pyrazolyl-hydrazino acids | Platelet production pathways | N/A |
Physicochemical and Pharmacokinetic Considerations
Solubility and Bioavailability
Carboxylic acid derivatives often face poor aqueous solubility, limiting their therapeutic utility . For instance, the free acid form of a related thrombopoietin mimetic has a solubility of ~5 μg/mL, necessitating salt formation (e.g., monoethanolamine) to improve bioavailability . Similar strategies could enhance the pharmacokinetic profile of 3-(8-Boc-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume